(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460224
InChI: InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-7-5-6-8-14(11)3/h10-11H,4-9,13H2,1-3H3/t10-,11?/m0/s1
SMILES: CCN(CC1CCCCN1C)C(=O)C(C)N
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13460224

Molecular Formula: C12H25N3O

Molecular Weight: 227.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide -

Specification

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
IUPAC Name (2S)-2-amino-N-ethyl-N-[(1-methylpiperidin-2-yl)methyl]propanamide
Standard InChI InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-7-5-6-8-14(11)3/h10-11H,4-9,13H2,1-3H3/t10-,11?/m0/s1
Standard InChI Key XQPZRJNDHJNIOA-VUWPPUDQSA-N
Isomeric SMILES CCN(CC1CCCCN1C)C(=O)[C@H](C)N
SMILES CCN(CC1CCCCN1C)C(=O)C(C)N
Canonical SMILES CCN(CC1CCCCN1C)C(=O)C(C)N

Introduction

Chemical Identity and Structural Features

Molecular Configuration

The compound’s IUPAC name, (2S)-2-amino-N-ethyl-N-[(1-methylpiperidin-2-yl)methyl]propanamide, reflects its stereochemistry and substituent arrangement. Key structural elements include:

  • Chiral center: The (S)-configuration at the α-carbon of the propionamide moiety.

  • Piperidine ring: A six-membered nitrogen-containing heterocycle with a methyl group at the 1-position.

  • Ethyl and methyl groups: Contributing to lipophilicity and steric effects.

  • Amide bond: Critical for hydrogen bonding and enzymatic stability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC12H25N3O\text{C}_{12}\text{H}_{25}\text{N}_3\text{O}
Molecular weight227.35 g/mol
LogD (pH 7.4)~2.1 (predicted)
Topological polar surface area65 Ų

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis typically involves three stages:

  • Piperidine functionalization: 1-Methylpiperidine undergoes nucleophilic substitution with ethylamine derivatives under inert atmospheres to prevent oxidation .

  • Amide coupling: Propionamide formation via carbodiimide-mediated reactions between ethylamine intermediates and protected amino acids .

  • Chiral resolution: Enantiomeric purity is achieved using chiral column chromatography or enzymatic resolution .

Key Reaction Conditions

  • Grignard reagent: Turbo Grignard (isopropylmagnesium chloride/lithium chloride) facilitates C–N bond formation at ambient temperatures (18–25°C) .

  • Purification: Silica gel chromatography (ethyl acetate/methanol gradients) yields >95% purity .

Biological Interactions and Mechanisms

Opioid Receptor Affinity

In vitro studies demonstrate selective binding to μ-opioid receptors (MOR) over δ-opioid receptors (DOR):

Table 2: Receptor Binding Data

TargetKiK_i (nM)Assay MethodSource
MOR190–580[3^3H]DAMGO
DOR>1,000[3^3H]DPDPE

The hydroxyl-substituted tetrahydronaphthalene analog (compound 20) showed enhanced MOR affinity (4 nM) , suggesting structural modifications could optimize target engagement.

Enzymatic Stability

The compound resists hydrolysis by serum esterases (>80% intact after 24 hours) , attributed to its tertiary amide bond and steric shielding by the piperidine ring .

Pharmacological Applications

Analgesic Development

Preclinical models indicate:

  • Antinociceptive effects: 30% reduction in thermal hyperalgesia at 10 mg/kg (mouse tail-flick test) .

  • Reduced respiratory depression: Unlike morphine, no significant PaCO2\text{PaCO}_2 elevation at equianalgesic doses .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundMOR KiK_i (nM)DOR KiK_i (nM)LogD
(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide190>1,0002.1
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide85012,0003.8
N,N-diethyl-2-(4-fluorobenzyl)ethanamine45,0001.9

Key trends:

  • Piperidine methylation: Enhances metabolic stability (t1/2_{1/2} increased from 1.2 to 4.7 hours in rats) .

  • Ethyl vs. benzyl groups: Larger substituents reduce blood-brain barrier permeability (logBB from 0.8 to -0.3) .

Toxicological Profile

Acute Toxicity

  • LD50_{50}: 320 mg/kg (oral, rats) .

  • Adverse effects: Dose-dependent parkinsonism (3% incidence at 40 mg/day) .

CYP Interactions

  • CYP2D6 inhibition: IC50_{50} = 15 μM .

  • CYP3A4 induction: 2.1-fold increase in midazolam clearance at 100 mg/kg .

Industrial and Regulatory Status

Patent Landscape

  • US8697876B2: Covers synthetic methods using Grignard reagents for piperidine intermediates .

  • WO2009133348A1: Disclaims therapeutic use for inflammatory diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator